molecular formula C10H12ClNO B1600208 4-(3-Chlorophenyl)morpholine CAS No. 41605-90-7

4-(3-Chlorophenyl)morpholine

Cat. No.: B1600208
CAS No.: 41605-90-7
M. Wt: 197.66 g/mol
InChI Key: SNFXKHJDUXYNSU-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)morpholine is an organic compound with the molecular formula C10H12ClNO It consists of a morpholine ring substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Chlorophenyl)morpholine can be synthesized through several methods. One common approach involves the reaction of 3-chloroaniline with ethylene oxide to form 3-chlorophenylethanolamine, which is then cyclized with formaldehyde to yield this compound . Another method involves the direct reaction of 3-chloroaniline with diethylene glycol and ammonia under high temperature and pressure .

Industrial Production Methods

Industrial production of this compound typically involves the use of diethylene glycol and ammonia in the presence of hydrogen and a suitable catalyst. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Chlorophenyl)morpholine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloropropyl)morpholine
  • 4-(3-Chlorophenyl)piperazine
  • 4-(3-Chlorophenyl)thiomorpholine

Uniqueness

4-(3-Chlorophenyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and selectivity in various chemical reactions, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-(3-chlorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFXKHJDUXYNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457577
Record name 4-(3-chlorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41605-90-7
Record name 4-(3-chlorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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